molecular formula C8H12N2O B2927203 4-Methoxy-2,6-dimethylpyridin-3-amine CAS No. 1783380-90-4

4-Methoxy-2,6-dimethylpyridin-3-amine

Cat. No.: B2927203
CAS No.: 1783380-90-4
M. Wt: 152.197
InChI Key: UOZFVDPADPPSNP-UHFFFAOYSA-N
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Description

4-Methoxy-2,6-dimethylpyridin-3-amine is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . As a substituted pyridine derivative, it serves as a valuable building block in organic synthesis and medicinal chemistry research. Pyridine and its analogs are frequently explored for their potential biological activities. For instance, structurally related N-phenylpyridin-2-amine derivatives have been investigated as a novel class of tubulin polymerization inhibitors, showing significant anti-proliferative activity in human tumor cell lines by targeting the colchicine binding site . This suggests that di-aryl amine compounds containing the pyridine core are a relevant area of study in anticancer research. The specific methoxy and dimethyl substituents on this amine-functionalized pyridine ring make it a versatile intermediate for constructing more complex molecules for various scientific investigations. This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2,6-dimethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-5-4-7(11-3)8(9)6(2)10-5/h4H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZFVDPADPPSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)C)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 4 Methoxy 2,6 Dimethylpyridin 3 Amine

Electrophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring of 4-Methoxy-2,6-dimethylpyridin-3-amine is highly activated towards electrophilic substitution due to the cumulative electron-donating effects of its substituents. The methoxy (B1213986) group at the 4-position and the amine group at the 3-position both contribute electron density to the ring through resonance, significantly increasing its nucleophilicity. vulcanchem.com The two methyl groups at positions 2 and 6 also provide a mild activating effect through induction.

The directing influence of these groups channels incoming electrophiles primarily to the C5 position. This position is ortho to the strongly activating methoxy group and para to the strongly activating amino group, making it the most electronically favorable site for attack. However, the steric hindrance imposed by the adjacent methyl group at the C6 position can influence the reaction rate and may necessitate specific reaction conditions to achieve substitution. vulcanchem.com

Nucleophilic Substitution Reactions on the Pyridine Ring

Conversely, the electron-rich nature of the this compound ring makes it inherently resistant to standard nucleophilic aromatic substitution (SNAr) reactions. Such reactions typically require an electron-deficient aromatic system, often facilitated by the presence of strong electron-withdrawing groups, which are absent in this molecule. The methoxy, amine, and methyl groups all serve to deactivate the ring towards nucleophilic attack.

Displacement of a substituent on the ring by a nucleophile is therefore challenging. While the methoxy group could theoretically act as a leaving group, its substitution would require harsh reaction conditions and the use of highly reactive reagents capable of overcoming the high electron density of the pyridine nucleus. ntu.edu.sg Standard SNAr conditions are unlikely to yield substitution products.

Reactions Involving the Amine Functionality

The primary amine group at the 3-position is a key center of reactivity, functioning as a potent nucleophile. vulcanchem.com This allows for a variety of chemical transformations that selectively modify this part of the molecule.

N-Alkylation and Acylation Reactions

The lone pair of electrons on the nitrogen atom of the amine functionality allows it to readily participate in N-alkylation and N-acylation reactions.

N-Alkylation: The amine can be alkylated by reacting it with alkyl halides (e.g., methyl iodide) to form the corresponding secondary or tertiary amines. These reactions typically proceed via a nucleophilic substitution mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. nih.gov

N-Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides results in the formation of amide derivatives. This transformation is often carried out in the presence of a base to neutralize the acidic byproduct. A variety of coupling reagents can be employed to facilitate this reaction, particularly in more complex syntheses. researchgate.net

Table 1: Representative Reactions of the Amine Functionality

Reaction Type Reagent Example Product Type
N-Alkylation Methyl Iodide (CH₃I) Secondary Amine
N-Acylation Acetyl Chloride (CH₃COCl) Amide

Reductive Amination Pathways

This compound can serve as the amine component in reductive amination reactions, a powerful method for forming carbon-nitrogen bonds. organic-chemistry.orgmdpi.com This process involves two key steps:

Imine Formation: The primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form a Schiff base (imine) intermediate, with the elimination of a water molecule.

In Situ Reduction: The resulting imine is immediately reduced to the corresponding secondary amine without being isolated. Common reducing agents for this step include sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. organic-chemistry.orgmdpi.com

This one-pot procedure is highly efficient for synthesizing more complex amines, starting from simple carbonyl precursors. nih.govrsc.org

Chemoselective N-tert-Butoxycarbonylation

For synthetic purposes requiring protection of the amine group, chemoselective N-tert-butoxycarbonylation is a widely used strategy. The primary amine of this compound can be selectively protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). semanticscholar.orgnih.gov This reaction is typically performed under mild basic conditions or sometimes even in catalyst-free systems, affording the N-Boc protected product in high yield. semanticscholar.orgnih.gov The tert-butoxycarbonyl (Boc) group is valued for its stability under a range of conditions while being easily removable under mild acidic conditions, making it an excellent protecting group in multi-step synthesis. semanticscholar.org

Oxidative and Reductive Transformations of the Pyridine Nucleus and Side Chains

The pyridine nucleus, while aromatic, can undergo oxidative and reductive transformations, although its reactivity is influenced by the attached substituents.

Oxidative Transformations: The pyridine ring itself is generally resistant to oxidation. However, the presence of strongly activating groups can render the molecule susceptible to oxidative degradation or coupling, particularly under the action of strong oxidizing agents. Studies on analogous compounds like 4-methoxy-2:6-dimethylaniline show that oxidation can lead to the formation of complex products, potentially involving coupling or the formation of quinone-like structures. scispace.com The methyl side chains are generally stable to oxidation but can be transformed under vigorous conditions.

Reductive Transformations: The aromatic pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation. This transformation typically requires high pressures of hydrogen gas, elevated temperatures, and a suitable metal catalyst (e.g., platinum, palladium, or rhodium). The electron-donating substituents on the ring increase its electron density, making the reduction more difficult compared to unsubstituted pyridine, thus necessitating more forcing conditions.

Studies on Reaction Selectivity, Regioselectivity, and Stereochemistry of this compound Remain Largely Undocumented

Detailed experimental studies and specific research findings concerning the reaction selectivity, regioselectivity, and stereochemistry of the chemical compound this compound are not extensively available in publicly accessible scientific literature. While general principles of organic chemistry allow for predictions regarding its reactivity, specific data from dedicated studies on this particular molecule, including comprehensive data tables of reaction outcomes, are not presently documented.

The inherent structural features of this compound suggest a complex interplay of electronic and steric effects that would govern its chemical behavior. The pyridine ring is activated towards electrophilic substitution by the electron-donating methoxy group at the 4-position and the amino group at the 3-position. Conversely, the methyl groups at the 2- and 6-positions introduce significant steric hindrance, which would likely influence the regioselectivity of incoming reagents, favoring attack at less hindered positions. The amino group at the 3-position also presents a nucleophilic center, capable of participating in various chemical transformations.

However, without specific experimental data, any detailed discussion on reaction selectivity, including regiochemical and stereochemical outcomes, would be purely speculative. Authoritative sources providing in-depth research on the chemical transformations of this compound are required to construct a scientifically accurate account. At present, such detailed findings, which would be necessary to populate data tables and provide a thorough analysis of its reaction selectivity, are not available.

Further empirical research is necessary to fully characterize the reactivity of this compound and to provide the detailed findings required for a comprehensive discussion of its reaction selectivity, regioselectivity, and stereochemistry.

Derivatization and Structural Modification Strategies for 4 Methoxy 2,6 Dimethylpyridin 3 Amine Analogues

Design Principles for Substituted Aminopyridine Libraries

The construction of substituted aminopyridine libraries is guided by principles of target-focused design, aiming to explore chemical space efficiently. The design can be based on structural data of a biological target or on broader chemogenomic principles when such data is limited. nih.gov Key strategies often involve mimicking the binding modes of known ligands or exploring novel interactions. nih.gov

For instance, in kinase-focused libraries, design efforts often center on mimicking the ATP binding within the hinge region by incorporating scaffolds with specific hydrogen bond donor-acceptor pairs. nih.gov More recent approaches also explore alternative binding modes, such as those targeting the inactive "DFG-out" conformation or binding to invariant lysine (B10760008) residues, which provides a paradigm for novel library design that is not dependent on the hinge sequence. nih.gov When designing libraries for targets like protein-protein interactions (PPIs), the focus shifts to mimicking key features of secondary structural elements, such as alpha-helices or beta-sheets, involved in the interaction. nih.gov

These principles can be applied to a 4-methoxy-2,6-dimethylpyridin-3-amine scaffold by systematically varying substituents to modulate properties like lipophilicity, hydrogen bonding capacity, and conformational rigidity to generate a diverse library of compounds for screening.

Introduction of Diverse Functional Groups on the Pyridine (B92270) Ring and Amine Moiety

The functionalization of the this compound core can be achieved through various synthetic transformations targeting the pyridine ring and the exocyclic amine. The electron-donating nature of the methoxy (B1213986) group at position 4 activates the ring, while the amine at position 3 serves as a key nucleophilic handle.

Functionalization Strategies:

Amine Derivatization: The primary amine at the 3-position is a prime site for modification. It can undergo standard reactions such as acylation, alkylation, and sulfonylation to introduce a wide array of functional groups. For example, methylation of related aminopyridine structures has been achieved using methyl iodide in the presence of a base like sodium hydride. nih.gov

Substitution on the Pyridine Ring: While the existing methyl and methoxy groups direct reactivity, further substitution is possible. Halogenation can introduce handles for subsequent cross-coupling reactions. For example, in related systems, chloro groups on the pyridine ring have been displaced by nucleophiles like sodium methoxide (B1231860) or methylamine (B109427) to introduce methoxy or methylamine groups, respectively. nih.gov

Modification of Existing Substituents: The methyl groups could potentially be functionalized via radical reactions, although this can be challenging to control. The methoxy group could be cleaved to reveal a hydroxyl group, providing another point for diversification.

Diazotization and Subsequent Reactions: The 3-amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles. For instance, a Sandmeyer-type reaction could be used to introduce an azide (B81097) group, which itself is a versatile functional group for "click" chemistry applications. nih.gov

A summary of potential functionalization reactions is presented in the table below.

Reaction TypeTarget MoietyReagents & Conditions (Examples)Resulting Functional Group
N-Alkylation3-AmineMethyl iodide, Sodium hydrideSecondary or Tertiary Amine
N-Acylation3-AmineAcetic anhydride, H₂SO₄ (cat.)Amide
Nucleophilic Aromatic SubstitutionPyridine Ring (pre-halogenated)Sodium methoxide in MeOHMethoxy Group
Sandmeyer Reaction3-Amine (via diazonium salt)NaNO₂, HCl; NaN₃Azide Group

Synthesis of Polycyclic and Fused Ring Systems Incorporating the this compound Scaffold

Building upon the this compound scaffold to create more complex polycyclic and fused-ring systems is a key strategy for accessing novel chemical architectures. General synthetic methodologies developed for pyridines and related heterocycles can be adapted for this purpose.

One common approach involves the reaction of functionalized pyridines with binucleophiles to construct an additional ring. For example, derivatives of 4-pyridones bearing a hidden aldehyde moiety have been used as building blocks. nih.gov These compounds react with binucleophiles like o-phenylenediamine, promoted by ammonium (B1175870) acetate (B1210297) or acetic acid, to form polycyclic benzimidazole-fused pyridones. nih.gov This strategy, based on an oxazinone ring-opening transformation, could potentially be adapted to a suitably functionalized derivative of this compound.

Another strategy involves intramolecular cyclization reactions. A mild and straightforward route to tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines has been demonstrated through an acid-mediated Friedel–Crafts-type intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles. rsc.org In this transformation, the cyano group acts as a one-carbon synthon to complete the new ring. rsc.org Applying this logic, the amine of this compound could be derivatized with an appropriate aryl group containing a nitrile or other electrophilic center, setting the stage for an intramolecular cyclization to form a fused system.

Furthermore, cycloaddition reactions represent a powerful tool for constructing fused rings. The Diels-Alder reaction, for instance, has been used to create partially reduced triazoledione (B1667160) fused pyridopyridazines from 4-vinyl-1,2,5,6-tetrahydropyridine dienes in good yields and high diastereoselectivity. mdpi.com

Structure-Reactivity Relationship Studies in Derivatives

The chemical reactivity of this compound and its derivatives is intrinsically linked to its molecular structure. The interplay between the electronic effects of the substituents and the steric environment dictates the molecule's behavior in chemical reactions.

The core structure possesses distinct electronic features:

The methoxy group at position 4 is a strong electron-donating group through resonance, which increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack.

The amine group at position 3 is also electron-donating and acts as a primary nucleophilic center.

The two methyl groups at positions 2 and 6 are weakly electron-donating via induction and, more significantly, introduce steric hindrance around the adjacent positions and the nitrogen atom of the ring.

Structure-reactivity relationships can be explored by systematically modifying these groups. For example, replacing the strongly donating methoxy group with an electron-withdrawing group, such as a nitro or cyano group, would be expected to decrease the electron density of the ring, making it less reactive towards electrophiles but more susceptible to nucleophilic attack. This principle is observed in related heterocyclic systems where the introduction of a nitro group facilitates certain substitution reactions. nih.gov

The steric hindrance imposed by the methyl groups at positions 2 and 6 can influence the regioselectivity of reactions. These groups can shield the ring nitrogen and the adjacent positions from attack by bulky reagents. The impact of such steric factors is evident in studies of other substituted pyridines, where the size and position of alkyl groups affect reaction outcomes.

The table below outlines predicted reactivity changes based on structural modifications.

Structural ModificationPredicted Effect on Reactivity
Replacement of 4-OCH₃ with an electron-withdrawing group (e.g., -NO₂)Decreased reactivity towards electrophilic aromatic substitution; Increased susceptibility to nucleophilic aromatic substitution.
Acylation of the 3-NH₂ groupDecreased nucleophilicity of the amine; Deactivation of the pyridine ring due to the electron-withdrawing nature of the acyl group.
Removal of 2,6-methyl groupsReduced steric hindrance, potentially allowing reactions at previously hindered sites.
Replacement of 3-NH₂ with a halogen (e.g., -Cl)Introduction of a leaving group for nucleophilic substitution and a handle for metal-catalyzed cross-coupling reactions.

These structure-reactivity relationships are fundamental for designing synthetic routes and for fine-tuning the chemical properties of new analogues derived from this compound.

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1H NMR, 13C NMR, 2D NMR)

No experimental NMR data for 4-Methoxy-2,6-dimethylpyridin-3-amine has been found in the surveyed literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

No experimental IR or Raman spectra for this compound are available in the public domain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While predicted mass spectrometry data exists, such as the predicted collision cross section for the [M+H]+ adduct at m/z 153.10224, no experimentally obtained mass spectra or fragmentation analyses have been published. uni.lu

X-ray Crystallography for Solid-State Structural Determination

There are no published reports on the single-crystal X-ray diffraction analysis of this compound, and therefore, its solid-state structure has not been experimentally determined.

UV-Visible Spectroscopy for Electronic Transitions

No experimental UV-Visible absorption spectra for this compound have been documented in the available scientific literature.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. For "4-Methoxy-2,6-dimethylpyridin-3-amine," DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms. researchgate.net This process of geometry optimization seeks the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

The electronic structure is elucidated through the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. thaiscience.info A smaller gap generally implies higher reactivity.

Table 1: Illustrative Optimized Geometric Parameters for this compound Calculated via DFT (Note: This table is a hypothetical representation of typical data obtained from DFT calculations.)

ParameterBond/AngleCalculated Value
Bond LengthC2-N11.34 Å
C6-N11.35 Å
C3-N(amine)1.40 Å
C4-O(methoxy)1.37 Å
Bond AngleC2-N1-C6118.5°
N1-C2-C3122.0°
C3-C4-C5119.5°
Dihedral AngleC5-C4-O-C(methyl)178.5°

Conformational Analysis and Energetic Landscapes

The presence of rotatable bonds, such as the C-O bond of the methoxy (B1213986) group and the C-N bond of the amine group, allows "this compound" to exist in various conformations. Conformational analysis is performed to identify the most stable conformers and to understand the energetic barriers between them. This is often accomplished by systematically rotating specific dihedral angles and calculating the corresponding energy at each step, a process known as a potential energy surface (PES) scan. sci-hub.se The results of such an analysis reveal the global and local energy minima, corresponding to the most and least stable conformations, respectively. This information is crucial for understanding how the molecule's shape influences its interactions and reactivity.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis chemical shifts and frequencies)

Computational methods are extensively used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of "this compound". researchgate.netnih.gov These theoretical shifts are often plotted against experimental values to assess the accuracy of the computational model.

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated using DFT. The resulting theoretical infrared (IR) spectrum provides a detailed picture of the molecule's vibrational modes. A comparison with the experimental FT-IR spectrum aids in the assignment of vibrational bands to specific functional groups and molecular motions. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of organic molecules. researchgate.netnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax), which are related to the electronic structure and conjugation within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: This table is for illustrative purposes.)

Spectroscopic TechniqueParameterPredicted Value
¹H NMRChemical Shift (H on C5)δ 6.5 ppm
¹³C NMRChemical Shift (C4-O)δ 160 ppm
IRVibrational Frequency (N-H stretch)3400 cm⁻¹
UV-VisAbsorption Maximum (λmax)280 nm

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For reactions involving "this compound," such as nucleophilic aromatic substitution, DFT can be used to map out the entire reaction pathway. researchgate.net This involves identifying the structures of reactants, transition states, intermediates, and products. By calculating the energies of these species, a reaction energy profile can be constructed, which reveals the activation energies and reaction enthalpies. This allows for a detailed understanding of the reaction's feasibility and kinetics. For instance, in a substitution reaction at the methoxy position, computations can determine whether the reaction proceeds through a stepwise Meisenheimer complex or a concerted mechanism. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and Bulk Properties

While quantum mechanical methods are excellent for studying individual molecules, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase (e.g., in solution or as a solid). MD simulations model the movements of atoms and molecules over time based on classical mechanics. For "this compound," MD can be used to study its interactions with solvent molecules, its aggregation behavior, and its diffusion properties. researchgate.net These simulations provide insights into bulk properties like solvation energy and can help in understanding how the molecule behaves in a realistic chemical or biological environment. nih.gov

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. researchgate.net It is a plot of the electrostatic potential mapped onto the electron density surface of the molecule. The MEP map visually identifies the electron-rich and electron-poor regions. researchgate.net Typically, red and yellow colors indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue colors represent positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.netnih.gov For "this compound," the MEP would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen of the methoxy group, while the hydrogen atoms of the amine group would exhibit a positive potential. thaiscience.info

Theoretical Studies of Charge Distribution and Aromaticity

Theoretical calculations provide a detailed picture of how charge is distributed within "this compound." Methods like Natural Bond Orbital (NBO) analysis can be used to determine the partial charges on each atom, offering a quantitative measure of the molecule's polarity. This information is crucial for understanding its intermolecular interactions and reactivity.

Advanced Applications in Organic Synthesis and Materials Science

Role as Versatile Synthetic Building Blocks in Complex Molecule Synthesis

The strategic placement of functional groups on the 4-Methoxy-2,6-dimethylpyridin-3-amine scaffold makes it a valuable building block for the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals and bioactive compounds. The amino group serves as a key nucleophilic handle, enabling a variety of chemical transformations such as condensation and substitution reactions, which are fundamental in constructing more elaborate molecular frameworks. chemimpex.com

The pyridine (B92270) ring, activated by the electron-donating methoxy (B1213986) group, facilitates electrophilic substitution, while the nitrogen atom of the ring can participate in coordination chemistry. This dual reactivity is crucial for its role as an intermediate. For instance, related aminopyridine structures are foundational in the synthesis of imidazopyridines, a class of fused heterocyclic compounds recognized as "privileged structures" due to their frequent occurrence in molecules with significant biological activity. researchgate.net The synthesis of these complex scaffolds often involves multi-component reactions where the aminopyridine core is elaborated through cyclization and condensation pathways. nih.gov

Research into the synthesis of novel bioactive compounds frequently utilizes aminopyridine derivatives. These serve as starting materials for creating molecules with potential therapeutic applications, including treatments for neurological disorders and development as agrochemicals. chemimpex.com The ability to systematically modify the core structure of this compound allows chemists to fine-tune the properties of the final products, a key strategy in modern drug discovery and medicinal chemistry. mdpi.comsemanticscholar.org

Utilization as Ligands in Catalysis

The nitrogen atoms within this compound—one on the pyridine ring and one in the amino group—possess lone pairs of electrons that allow the molecule to act as a ligand, binding to metal centers to form coordination complexes. This capability is central to its application in catalysis.

Applications in Inorganic and Organometallic Chemistry

In the field of inorganic and organometallic chemistry, substituted aminopyridines and lutidines are extensively used to create ligands for transition metal catalysts. These ligands can stabilize the metal center, influence its reactivity, and control the selectivity of catalytic reactions. For example, lutidine-based ligands have been successfully incorporated into pincer-type complexes with rhodium (Rh) and iridium (Ir). acs.orgunizar.es These complexes are instrumental in studying C-H activation, a fundamental process in organic synthesis.

The specific substitution pattern of this compound, with its combination of steric bulk from the methyl groups and electronic effects from the methoxy group, can be leveraged to create unique coordination environments around a metal center. This allows for the fine-tuning of the catalyst's performance. N-aryl-2-aminopyridines, a related class of compounds, readily form stable complexes with metals like palladium, rhodium, and ruthenium, which then catalyze cyclization and functionalization reactions to build complex N-heterocycles. rsc.org The ability of the pyridine nitrogen to act as a directing group is a powerful tool in these transformations. Furthermore, ruthenium(II) catalysts have been shown to activate aminopyridines for nucleophilic aromatic substitution (SNAr) reactions, demonstrating the diverse catalytic pathways accessible with these types of ligands. thieme-connect.de

Development of Chiral Auxiliaries and Chiral Ligands in Asymmetric Synthesis

Asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. Chiral amines are fundamental components in this field, often serving as chiral auxiliaries or as part of chiral ligands. sigmaaldrich.com A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer. wikipedia.org After the reaction, the auxiliary is removed for reuse.

While direct application of this compound as a chiral auxiliary has not been extensively documented, its structure contains the necessary features for such a role if rendered chiral. Chiral auxiliaries like pseudoephenamine and various oxazolidinones have proven to be highly effective in controlling stereochemistry in alkylation and aldol (B89426) reactions. nih.govsigmaaldrich.com The development of a chiral variant of this compound or its use as a precursor for more complex chiral ligands represents a promising avenue for future research in asymmetric synthesis. The synthesis of enantiomerically pure compounds often relies on the precise control offered by such molecules. researchgate.net

Applications in Polymer Chemistry (e.g., Reversible Deactivation Radical Polymerization)

Reversible Deactivation Radical Polymerization (RDRP) techniques have revolutionized polymer science by allowing for the synthesis of polymers with controlled molecular weights, complex architectures, and narrow molecular weight distributions. nih.gov Amines and pyridine-containing molecules play a critical role in several RDRP methods, most notably in Atom Transfer Radical Polymerization (ATRP).

In ATRP, the rate of polymerization and the level of control are highly dependent on the ligand coordinated to the copper catalyst. nih.gov A ligand that is structurally very similar to the monomeric unit of a polymer derived from this compound, tris-(3,5-dimethyl-4-methoxy-2-pyridylmethyl)amine (TPMA*3), has been successfully used in ATRP. acs.org This demonstrates the direct relevance of the 4-methoxy-2,6-dimethylpyridine (B1627070) moiety in designing highly active and efficient catalyst systems for controlled polymerization. These ligands help to solubilize the copper complex and modulate its redox potential, which is essential for the reversible activation and deactivation of the growing polymer chains.

Furthermore, functional monomers containing amine and methoxy groups have been synthesized and copolymerized to create "smart" polymers that respond to environmental stimuli like pH. scirp.org The presence of tertiary amine groups can facilitate pH-responsiveness, and other functional groups can be used for post-polymerization modification, allowing for the attachment of biomolecules or other functional units. The integration of this compound into polymer structures could therefore lead to advanced materials with tailored properties for applications in drug delivery, sensors, and biotechnology.

Development of Novel Reagents and Catalysts

The development of novel reagents and catalysts is a continuous effort in chemical synthesis to improve reaction efficiency, selectivity, and scope. Substituted aminopyridines are a fertile ground for this development due to their modular nature and versatile chemical properties.

By forming complexes with various transition metals, this compound can serve as the basis for a library of new catalysts. The electronic and steric properties of the ligand can be systematically altered by modifying the substituents on the pyridine ring, thereby tuning the activity of the metallic center for specific organic transformations. researchgate.net Research has shown that iridium, ruthenium, and palladium catalysts featuring aminopyridine-type ligands are effective in a range of reactions, including the synthesis of valuable perimidines and aminopyrimidines through borrowing hydrogen strategies. researchgate.net

The aminopyridine scaffold itself can also act as a catalyst or reagent. The basicity of the nitrogen atoms can be harnessed in base-catalyzed reactions. The development of recyclable, heterogeneous catalysts, where aminopyridine complexes are supported on materials like mesoporous silica (B1680970) (SBA-15), represents a sustainable approach to catalysis, allowing for easy separation and reuse of the catalyst. researchgate.net

Catalyst SystemMetalApplicationReference
Lutidine-based Pincer LigandsRh, IrC-H Activation Studies acs.orgunizar.es
N-Aryl-2-aminopyridine ComplexesPd, Rh, RuSynthesis of N-Heterocycles rsc.org
Ruthenium(II) η⁶-CoordinationRuCatalytic SNAr Amination thieme-connect.de
Supported Pyridinyltriazine LigandsIr, RuSynthesis of Perimidines researchgate.net

Integration into Advanced Functional Materials

Advanced functional materials are designed to possess specific properties that enable their use in high-tech applications, such as electronics, optics, and medicine. The unique electronic and structural characteristics of this compound make it an attractive component for such materials.

One area of application is in the development of fluorescent materials. Pyridine derivatives, such as 2-amino-4,6-diphenylnicotinonitriles which also feature an aminopyridine core, have been investigated for their photophysical properties. mdpi.comresearchgate.net The electron-donating and withdrawing groups on the aromatic rings significantly influence the fluorescence emission spectra of these compounds. The methoxy group on this compound could similarly be used to tune the electronic structure and thus the optical properties of larger conjugated systems, making them suitable for use as fluorescent sensors or in organic light-emitting diodes (OLEDs). mdpi.com

Furthermore, the ligand properties of this compound are essential for constructing coordination polymers and Metal-Organic Frameworks (MOFs). These materials consist of metal ions or clusters linked together by organic ligands, creating porous, crystalline structures with exceptionally high surface areas. The specific geometry and functionality of the this compound ligand would dictate the structure and properties of the resulting framework, which could be designed for applications in gas storage, separation, and catalysis.

Compound ClassPotential ApplicationKey FeatureReference
2-Amino-4,6-diphenylnicotinonitrilesFluorescent Sensors, Anticancer AgentsTunable Photophysical Properties mdpi.comresearchgate.net
Imidazo[1,2-a]pyridinesPharmaceuticalsBiologically Privileged Scaffold researchgate.netnih.gov
Coordination Polymers / MOFsGas Storage, CatalysisLigand for Porous Material AssemblyN/A

Emerging Research Areas and Future Perspectives

Novel and Efficient Synthetic Methodologies for Pyridine (B92270) Amination

The introduction of an amino group onto a pyridine ring is a fundamental transformation in organic synthesis. Traditional methods often require harsh conditions, limiting their scope and compatibility with complex molecules. The development of novel, milder, and more efficient amination techniques is therefore a key area of research.

Photoredox Catalysis and Electrosynthesis in Aminopyridine Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-N bonds under mild conditions. This strategy relies on the generation of highly reactive radical intermediates from suitable nitrogen sources upon photoexcitation of a catalyst. For the synthesis of aminopyridines, this can involve the direct C-H amination of the pyridine ring or the coupling of a pyridine derivative with an amine source. researchgate.net The use of organic dyes or metal complexes as photocatalysts allows these reactions to proceed at room temperature, offering excellent functional group tolerance. nih.gov For a molecule like 4-Methoxy-2,6-dimethylpyridin-3-amine, photoredox catalysis could potentially enable its synthesis from a 4-methoxy-2,6-dimethylpyridine (B1627070) precursor through a regioselective C-H amination, avoiding the need for pre-functionalized starting materials.

Electrosynthesis offers another green and efficient alternative for amination reactions. By using electricity as a "reagent," electrosynthesis can avoid the use of stoichiometric chemical oxidants or reductants, minimizing waste generation. The electrochemical approach can be applied to generate reactive nitrogen species or to activate the pyridine ring towards amination. This technique provides precise control over reaction conditions by tuning the electrode potential, which can lead to improved selectivity.

Exploration of Unconventional Reactivity Pathways for Diversification

Beyond its synthesis, the exploration of novel reactivity of the this compound scaffold is crucial for its application in constructing more complex molecules. The unique electronic properties conferred by the methoxy (B1213986), methyl, and amino substituents can be harnessed to achieve unconventional transformations. For instance, the amino group can direct ortho-C-H functionalization, allowing for the introduction of various substituents at the C4 position. Furthermore, the pyridine nitrogen can be quaternized to modulate the reactivity of the ring system, opening up pathways for nucleophilic aromatic substitution or ring-opening reactions. Research into radical-mediated reactions, such as the intramolecular arylation of bromopyridine carbamates, showcases the potential for unconventional bond formations on the aminopyridine core.

Advanced Spectroscopic and Computational Techniques for Deeper Understanding of Molecular Interactions and Reactivity

A thorough understanding of the structural and electronic properties of this compound is fundamental to predicting its reactivity and designing new applications. Advanced spectroscopic techniques, such as multidimensional NMR and X-ray crystallography, can provide detailed insights into its three-dimensional structure and intermolecular interactions.

Computational chemistry, particularly density functional theory (DFT), is becoming an indispensable tool for elucidating reaction mechanisms and predicting chemical properties. Quantum mechanical calculations can be used to model transition states, calculate reaction energy barriers, and predict spectroscopic data, offering a powerful synergy with experimental studies. For this compound, computational models could predict its preferred conformation, the sites most susceptible to electrophilic or nucleophilic attack, and the thermodynamic and kinetic parameters of potential reactions. This in-silico approach can significantly accelerate the discovery of new reactivity and the rational design of novel catalysts and materials.

Design of New Functional Materials Based on Aminopyridine Scaffolds

The aminopyridine scaffold is a versatile building block for the construction of functional materials due to its coordination ability, hydrogen bonding capabilities, and electronically tunable nature. The specific substitution pattern of this compound, with its electron-donating groups, makes it an interesting candidate for incorporation into various material architectures.

For example, it could serve as a ligand for the synthesis of metal-organic frameworks (MOFs). The pyridine nitrogen and the exocyclic amino group can coordinate to metal centers, while the methoxy and methyl groups can be used to tune the porosity and surface properties of the resulting MOF. Such materials have potential applications in gas storage, separation, and catalysis. Furthermore, the aminopyridine unit can be incorporated into organic polymers to create materials with interesting optical or electronic properties, potentially finding use in organic light-emitting diodes (OLEDs) or sensors.

Q & A

Basic: What synthetic methodologies are effective for synthesizing 4-Methoxy-2,6-dimethylpyridin-3-amine, and how can reaction parameters be optimized?

Answer:
A common approach involves multi-step functionalization of pyridine precursors. For example, methoxy and methyl groups can be introduced via nucleophilic substitution or Friedel-Crafts alkylation. Evidence from analogous pyridine derivatives (e.g., 2,6-dimethylfuropyrimidines) suggests using anhydrous conditions, catalysts like BF₃·Et₂O, and column chromatography for purification . Optimization can employ factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to maximize yield and purity. For instance, hexane/ethyl acetate (3:1) is effective for chromatographic separation, while reaction temperatures between 80–100°C improve substitution efficiency .

Advanced: How do steric and electronic effects of the 2,6-dimethyl and 4-methoxy substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:
The steric bulk of the 2,6-dimethyl groups may hinder electrophilic aromatic substitution at the 3-amine position, while the electron-donating methoxy group enhances nucleophilicity at the amine. To investigate this:

  • Perform DFT calculations to map electron density and identify reactive sites.
  • Use Hammett plots to correlate substituent effects with reaction rates (e.g., Suzuki-Miyaura coupling).
  • Compare experimental results (e.g., NMR monitoring of reaction intermediates) with computational data to validate electronic effects .

Basic: What spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?

Answer:

  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The 3-amine proton typically appears downfield (δ 5–7 ppm), while methoxy and methyl groups resonate at δ 3.8–4.0 and δ 2.1–2.5, respectively .
  • HRMS : Confirm molecular weight with <1 ppm error.
  • IR : Validate amine (N-H stretch ~3300 cm⁻¹) and methoxy (C-O ~1250 cm⁻¹) groups.
    If NMR and HRMS data conflict (e.g., unexpected byproducts), repeat synthesis under inert conditions, use 2D NMR (COSY, HSQC), or employ alternative purification (e.g., recrystallization) .

Advanced: How can researchers design experiments to explore this compound’s potential as a ligand in coordination chemistry?

Answer:

  • Synthetic Strategy : Introduce chelating groups (e.g., pyridine-N-oxide) via post-functionalization.
  • Characterization : Use X-ray crystallography to determine binding geometry and UV-Vis/EPR to study metal-ligand charge transfer.
  • Thermodynamic Studies : Measure stability constants (log K) via potentiometric titrations in varying pH.
  • Theoretical Framework : Apply Crystal Field Theory (CFT) to predict ligand field splitting patterns and compare with experimental spectra .

Basic: What are the key stability considerations for storing this compound, and how can degradation products be identified?

Answer:

  • Storage : Keep under argon at −20°C in amber vials to prevent oxidation of the amine group.
  • Degradation Monitoring : Use LC-MS to detect byproducts (e.g., methoxy group hydrolysis to phenol). Accelerated stability studies (40°C/75% RH) can predict shelf life.
  • Contradiction Resolution : If TLC and HPLC show purity discrepancies, confirm via ¹H NMR integration or spiking experiments with authentic standards .

Advanced: What computational strategies can elucidate the compound’s role in modulating biological targets (e.g., enzyme inhibition)?

Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding with the 3-amine and hydrophobic contacts with methyl groups.
  • MD Simulations : Run 100-ns trajectories to assess binding stability and free energy changes (MM-PBSA).
  • SAR Studies : Synthesize analogs (e.g., 4-ethoxy derivatives) and correlate activity with computed binding affinities .

Basic: How can researchers validate the purity of this compound when commercial standards are unavailable?

Answer:

  • Multi-Technique Cross-Validation : Combine melting point analysis, elemental analysis (C/H/N/O), and 2D NMR.
  • Spiking Experiments : Add known impurities (e.g., des-methyl analogs) and confirm separation via HPLC-DAD.
  • Reference Synthesis : Replicate literature methods for analogous compounds (e.g., 5-Methoxy-4-methylpyridin-3-amine•HCl) and compare spectral data .

Advanced: How can kinetic studies resolve contradictions in proposed reaction mechanisms involving this compound?

Answer:

  • Rate Profiling : Monitor reaction progress via in-situ IR or quenching experiments at multiple time points.
  • Isotope Labeling : Use ¹⁵N-labeled amine to track mechanistic pathways (e.g., nucleophilic vs. radical mechanisms).
  • Eyring Analysis : Calculate activation parameters (ΔH‡, ΔS‡) to distinguish between concerted and stepwise pathways. Contrast with DFT-calculated transition states .

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